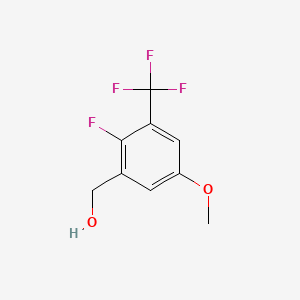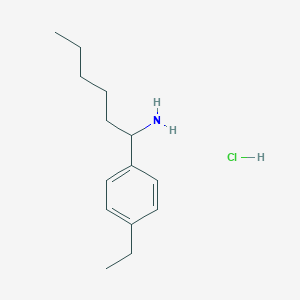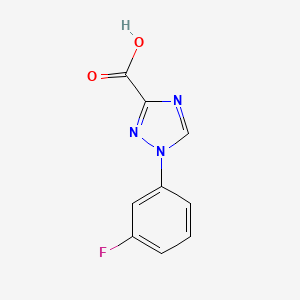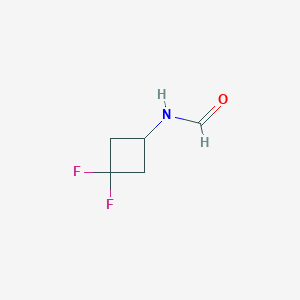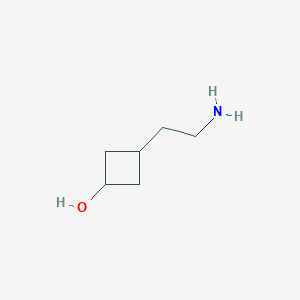
3-(2-Aminoethyl)cyclobutan-1-ol
説明
“3-(2-Aminoethyl)cyclobutan-1-ol” is a cyclic amino alcohol . It has a molecular weight of 151.64 and a molecular formula of C6H13NO. It is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Aminoethyl)cyclobutan-1-ol” is1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H . This indicates that the molecule contains a cyclobutanol ring with an aminoethyl group attached. Physical And Chemical Properties Analysis
“3-(2-Aminoethyl)cyclobutan-1-ol” is a powder at room temperature . It has a molecular weight of 151.64 and a molecular formula of C6H13NO.科学的研究の応用
Medicinal Chemistry Applications
Cyclobutane derivatives, including compounds structurally related to 3-(2-Aminoethyl)cyclobutan-1-ol, have been identified as novel nonpeptidic agonists for receptors like the glucagon-like peptide-1 (GLP-1) receptor, which is a target for diabetes and obesity treatment. For instance, a novel cyclobutane class demonstrated potent activity in vitro and in vivo, showing their potential as therapeutic agents (Liu et al., 2012).
Organic Synthesis and Material Science
Cyclobutane units, due to their strained ring structure, are key intermediates in synthesizing complex molecular architectures. They have been employed in the synthesis of constrained γ-peptides, exhibiting unique conformational properties. These peptides, synthesized from amino acids such as cis-2-(aminomethyl)cyclobutane carboxylic acid, show potential for developing new materials with specialized functions, highlighting the versatility of cyclobutane derivatives in creating novel molecular structures with potential applications in biomaterials and drug design (Awada et al., 2017).
Enantioselective Synthesis
Research in enantioselective synthesis has also highlighted the importance of cyclobutane derivatives. The development of methods for the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes demonstrates the cyclobutane scaffold's utility in accessing biologically relevant and structurally diverse molecules. These methodologies enable the precise construction of complex molecular frameworks with defined stereochemistry, which is crucial for the development of new pharmaceuticals and materials (Feng et al., 2019).
Catalysis
Cyclobutane derivatives have been utilized in catalytic processes, including [2+2] cycloadditions, which are fundamental reactions in organic chemistry for constructing four-membered rings. These reactions are essential for synthesizing natural products and developing new materials, showcasing the cyclobutane moiety's role in advancing synthetic methodologies (Xu et al., 2015).
Safety And Hazards
特性
IUPAC Name |
3-(2-aminoethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYGRZWFTJROEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



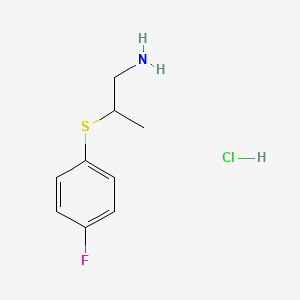
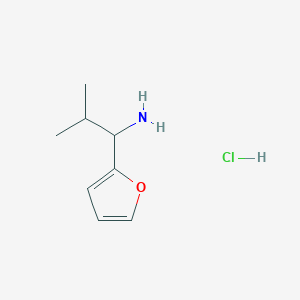
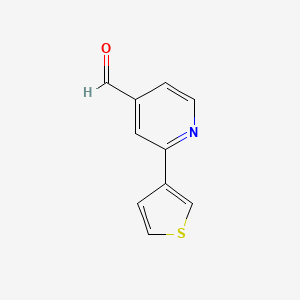
![Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide](/img/structure/B1446874.png)

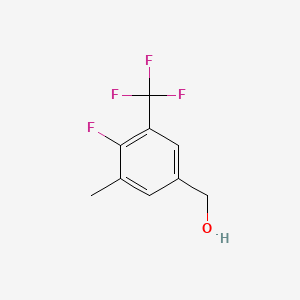
![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)
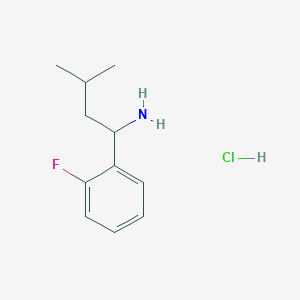
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)
